![molecular formula C15H17NO3S2 B7632874 N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide involves its interaction with various cellular pathways. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosing and administration of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another direction is the exploration of its potential as a chemotherapeutic agent for various types of cancer. Additionally, more studies are needed to determine the optimal dosing and administration of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide in vivo.
Synthesemethoden
The synthesis of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophene to form 2-(4-methylphenylsulfonyl)thiophene. This intermediate product is then treated with 2-(bromomethyl)propan-1-ol to form N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-5-7-13(8-6-11)21(18,19)10-12(2)16-15(17)14-4-3-9-20-14/h3-9,12H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWWTRGQWUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

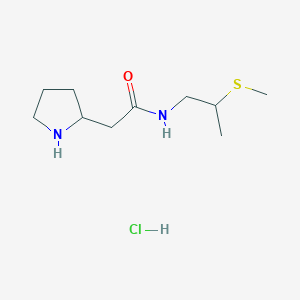
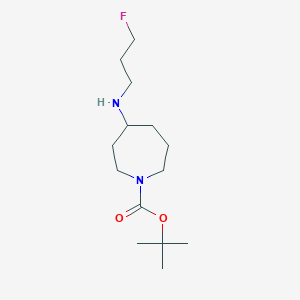
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
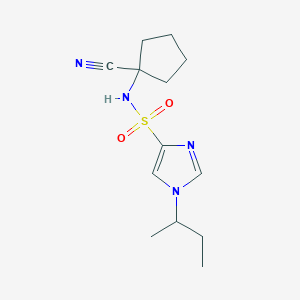
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
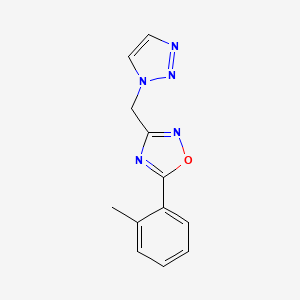
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
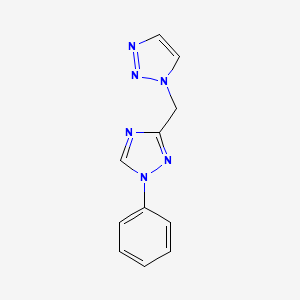
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
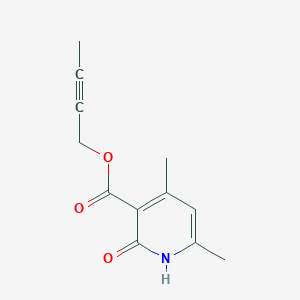
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)